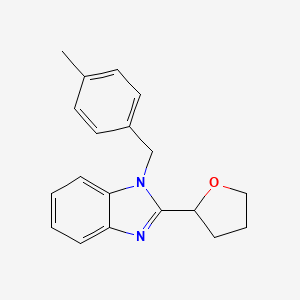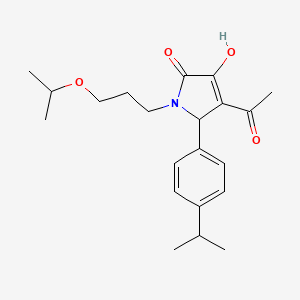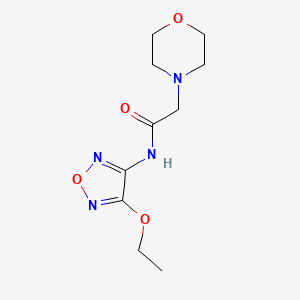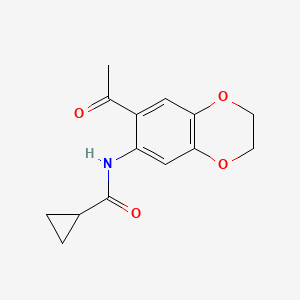![molecular formula C11H8N4OS B11049832 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one: is a heterocyclic compound with the following chemical structure:
IUPAC Name: this compound
It has a molecular weight of 244.28 g/mol and the InChI code: 1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7.
Preparation Methods
Synthetic Routes:: One efficient method for synthesizing this compound involves a one-pot, catalyst-free reaction at room temperature. Starting from dibenzoylacetylene and triazole derivatives, the reaction yields highly functionalized thiazolo[3,2-b][1,2,4]triazin-7-one with excellent yields .
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often use synthetic routes similar to those mentioned above.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are also feasible.
Substitution: Substitution reactions may occur at various positions.
Other Transformations: Depending on the reaction conditions, other transformations like cyclization or functional group modifications are possible.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Commonly, derivatives with modified phenyl or amino groups are obtained.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules due to its unique ring system.
Pharmaceuticals: Scaffold for drug development.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science:
Dyes and Pigments: The phenyl group contributes to color properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its fused ring system, similar compounds include 3-amino-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one . These related structures share common features but differ in substituents or functional groups.
Properties
Molecular Formula |
C11H8N4OS |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-amino-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7/h1-6H,12H2 |
InChI Key |
BOOJLWWVLVGYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)



![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)

![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)


![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)

